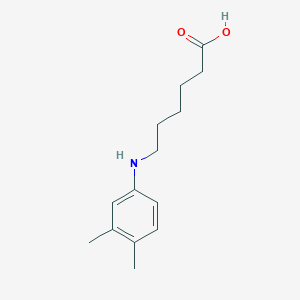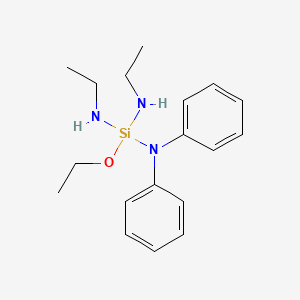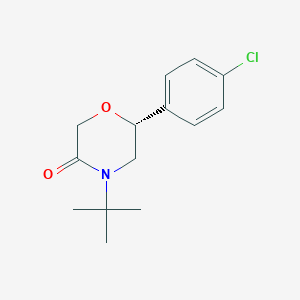![molecular formula C93H161NO6 B14180609 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-29-6](/img/structure/B14180609.png)
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two ethenyl groups, each attached to a tris(dodecyloxy)phenyl moiety. The presence of long alkoxy chains enhances its solubility and self-assembly properties, making it a subject of interest in materials science and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Introduction of Ethenyl Groups: The ethenyl groups are introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of halogenated pyridine with styrene derivatives.
Attachment of Tris(dodecyloxy)phenyl Moieties: The final step involves the attachment of tris(dodecyloxy)phenyl groups through etherification reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups, altering the compound’s electronic properties.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, leveraging its self-assembly properties to form nanostructures.
Mécanisme D'action
The mechanism of action of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of supramolecular assemblies, which can influence the compound’s electronic and optical properties. The long alkoxy chains also play a crucial role in enhancing solubility and promoting self-assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Known for their selective chelating properties with minor actinides.
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine: Similar structure but with fewer alkoxy groups, affecting its solubility and self-assembly behavior.
Uniqueness
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its enhanced solubility and ability to form well-defined supramolecular structures. The presence of three alkoxy groups on each phenyl ring significantly improves its self-assembly properties compared to similar compounds .
Propriétés
Numéro CAS |
920980-29-6 |
|---|---|
Formule moléculaire |
C93H161NO6 |
Poids moléculaire |
1389.3 g/mol |
Nom IUPAC |
2,6-bis[2-(3,4,5-tridodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C93H161NO6/c1-7-13-19-25-31-37-43-49-55-61-74-95-88-80-84(81-89(96-75-62-56-50-44-38-32-26-20-14-8-2)92(88)99-78-65-59-53-47-41-35-29-23-17-11-5)70-72-86-68-67-69-87(94-86)73-71-85-82-90(97-76-63-57-51-45-39-33-27-21-15-9-3)93(100-79-66-60-54-48-42-36-30-24-18-12-6)91(83-85)98-77-64-58-52-46-40-34-28-22-16-10-4/h67-73,80-83H,7-66,74-79H2,1-6H3 |
Clé InChI |
CNUVXVLXOSRCCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)



![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)

![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
